molecular formula C17H19NO2S B2768378 1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine CAS No. 667912-31-4

1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine

Cat. No.: B2768378
CAS No.: 667912-31-4
M. Wt: 301.4
InChI Key: PMDQOALLOZGIBK-UHFFFAOYSA-N
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Description

1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine typically involves the following steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between 4-bromo-1-methylbenzene and phenylboronic acid in the presence of a palladium catalyst.

    Sulfonylation: The biphenyl compound is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Pyrrolidine Introduction: Finally, the sulfonylated biphenyl is reacted with pyrrolidine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methyl group on the biphenyl moiety can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 4’-Carboxy-[1,1’-biphenyl]-4-yl sulfonyl pyrrolidine.

    Reduction: 1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfanyl)pyrrolidine.

    Substitution: Various N-substituted pyrrolidine derivatives.

Scientific Research Applications

1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrrolidine: A simpler analog with a single methyl group on the pyrrolidine ring.

    4’-Methyl-[1,1’-biphenyl]-4-yl sulfone: Lacks the pyrrolidine ring but contains the biphenyl and sulfonyl groups.

    N-Methylpyrrolidine: Similar to 1-methylpyrrolidine but with the nitrogen atom methylated.

Uniqueness

1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine is unique due to the combination of the biphenyl moiety and the sulfonyl-pyrrolidine structure, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(4-methylphenyl)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-14-4-6-15(7-5-14)16-8-10-17(11-9-16)21(19,20)18-12-2-3-13-18/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDQOALLOZGIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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